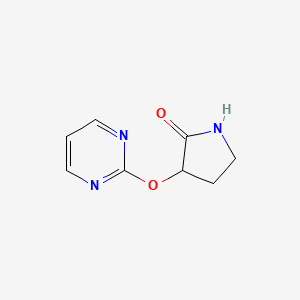![molecular formula C16H13N3O4S B2861614 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034302-75-3](/img/structure/B2861614.png)
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a thiophene ring, and a 1,4-dioxine ring. Compounds containing these functional groups have been studied for various applications, particularly in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,4-oxadiazole, thiophene, and 1,4-dioxine rings would likely contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the 1,2,4-oxadiazole ring can participate in various reactions due to its low aromaticity and the presence of a weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the 1,2,4-oxadiazole ring could contribute to its electronic properties .Scientific Research Applications
Anticancer Activity
Compounds with the 1,3,4-oxadiazole moiety have been investigated for their anticancer potential. Specifically, they have shown promise in targeting NF-κB in hepatocellular carcinoma cells . This pathway is linked with the progression of various malignancies, and its inhibition could be a potential therapeutic strategy. The compound could be designed to target this pathway, offering a novel approach to cancer treatment.
Antimicrobial Potential
The structural analogs of 1,3,4-oxadiazole have demonstrated significant antimicrobial activity . They have been effective against various Gram-positive and Gram-negative bacterial strains as well as fungal strains. Research into the antimicrobial efficacy of this compound could lead to the development of new antibiotics or antifungal agents.
Antioxidant Properties
Oxadiazole derivatives have also been associated with antioxidant properties . By scavenging free radicals, these compounds can potentially reduce oxidative stress, which is a factor in many chronic diseases. The compound could be explored for its antioxidant capacity, contributing to the prevention or treatment of oxidative stress-related conditions.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets . The compound’s potential to fit into the hydrophobic region of proteins, such as those involved in the NF-κB pathway, can be assessed. This application is vital for drug design and discovery, providing insights into the compound’s mechanism of action.
Cell Cycle Analysis
Research has indicated that oxadiazole derivatives can affect cell cycle distribution and induce apoptosis in cancer cells . Studying the effects of this compound on the cell cycle can provide valuable information on its role in cell proliferation and death, which is essential for developing anticancer therapies.
Synthesis of Energetic Materials
Compounds based on oxadiazole rings have been used in the synthesis of energetic materials . The compound could be explored for its potential use in creating materials with high energy density, which are of interest in various industrial and military applications.
Future Directions
properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-17-15(23-19-9)10-6-7-24-16(10)18-14(20)13-8-21-11-4-2-3-5-12(11)22-13/h2-7,13H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQJMDFYFTXSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/no-structure.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861533.png)
![4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2861535.png)
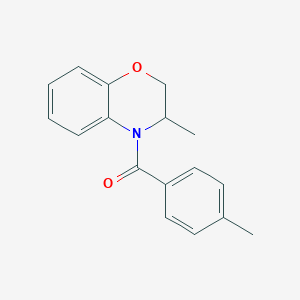
![6-Tert-butyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2861537.png)
![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2861538.png)
![N-cyclohexyl-2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2861539.png)
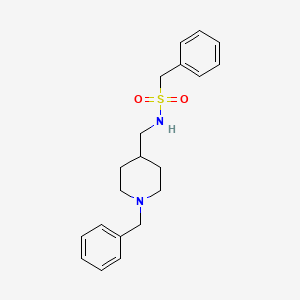
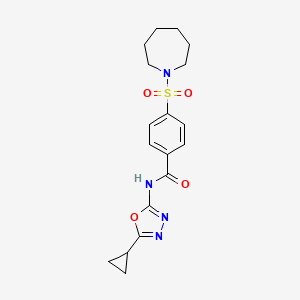
![3-Ethyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2861543.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2861545.png)
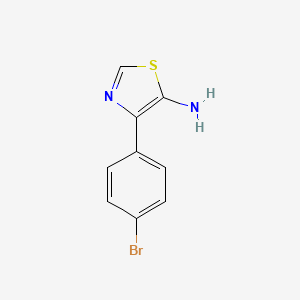
![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)
